molecular formula C23H21N5O3S B4561847 3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA

3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA

Cat. No.: B4561847
M. Wt: 447.5 g/mol
InChI Key: BZHATIODRAFEQJ-UHFFFAOYSA-N
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Description

3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole ring, an ethoxyphenyl group, and a methoxybenzoyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyphenyl-1,2,3-benzotriazole: This intermediate is synthesized by reacting 4-ethoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with benzotriazole.

    Formation of 2-methoxybenzoyl isothiocyanate: This intermediate is prepared by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the isothiocyanate.

    Final coupling reaction: The two intermediates, 4-ethoxyphenyl-1,2,3-benzotriazole and 2-methoxybenzoyl isothiocyanate, are then reacted under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole ring or the ethoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.

Scientific Research Applications

3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Disruption of cellular processes: The compound may interfere with key cellular processes, such as DNA replication or protein synthesis, resulting in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxyphenyl-1,2,3-benzotriazole: Shares the benzotriazole and ethoxyphenyl moieties but lacks the methoxybenzoyl thiourea group.

    2-methoxybenzoyl isothiocyanate: Contains the methoxybenzoyl group but lacks the benzotriazole and ethoxyphenyl moieties.

Uniqueness

3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-3-31-17-11-9-16(10-12-17)28-26-19-13-8-15(14-20(19)27-28)24-23(32)25-22(29)18-6-4-5-7-21(18)30-2/h4-14H,3H2,1-2H3,(H2,24,25,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHATIODRAFEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA
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3-[2-(4-ETHOXYPHENYL)-1,2,3-BENZOTRIAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA

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